Locustatachykinin I

Description

Overview of Tachykinin-Related Peptides (TRPs) in Invertebrates

Tachykinin-related peptides (TRPs) are a widespread family of neuropeptides found throughout the animal kingdom. In invertebrates, these peptides are characterized by a conserved C-terminal amino acid sequence, typically Phe-Xaa-Gly-Yaa-Arg-NH2, where Xaa and Yaa are variable amino acid residues. This conserved motif is crucial for their biological activity.

TRPs in invertebrates function as "brain-gut peptides," meaning they are found in both the central nervous system and the digestive tract. abcam.com This distribution underscores their dual role as neurotransmitters/neuromodulators and as hormones regulating gut function. One of their most well-documented effects is their myotropic activity, stimulating contractions of visceral muscles, particularly in the gut. frontiersin.org Beyond muscle contraction, invertebrate TRPs are involved in a variety of physiological processes, including the modulation of neuronal activity and the regulation of hormone release. frontiersin.org

While structurally related to vertebrate tachykinins, such as Substance P, invertebrate TRPs exhibit distinct differences in their C-terminal sequence. core.ac.uk This structural divergence means that vertebrate tachykinins are generally inactive at invertebrate receptors, and vice versa, highlighting a long evolutionary history and functional specialization of these peptide families. core.ac.uk

Historical Context of Locustatachykinin I Discovery and Isolation

The first members of the insect tachykinin family, this compound and II, were isolated and characterized in 1990 by a team of researchers led by Liliane Schoofs. core.ac.uk The discovery was the result of a systematic search for myotropic neuropeptides in the locust, Locusta migratoria.

The isolation process involved the extraction of brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes from thousands of locusts. core.ac.uk The researchers utilized a sensitive bioassay, the contraction of the cockroach (Leucophaea maderae) hindgut, to track the myotropic activity of the peptide fractions during purification. core.ac.uk This heterologous bioassay proved to be a highly effective method for identifying these novel peptides. core.ac.uk

Through a series of chromatographic steps, the team successfully purified four related peptides, which they named locustatachykinins I, II, III, and IV. nih.govresearchgate.net Subsequent sequencing revealed the primary structure of this compound as a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2. rndsystems.com This discovery was a landmark in insect neuroendocrinology, providing the first direct evidence of a tachykinin-like peptide family in insects and opening up new avenues for research into their physiological roles.

| Property | Details |

| Compound Name | This compound |

| Organism of Origin | Locusta migratoria |

| Year of Discovery | 1990 |

| Primary Sequence | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 |

| Molecular Formula | C43H63N13O11 |

| Molecular Weight | 938.05 Da |

Significance of this compound as a Model Neuropeptide in Comparative Neuroendocrinology

Since its discovery, this compound has become an invaluable tool in comparative neuroendocrinology, providing insights into the evolution and function of neuropeptide signaling. Its well-defined structure and potent biological activities have made it a model for studying various physiological processes in insects.

One of the key areas of research has been its role in the regulation of visceral muscle activity. The potent stimulatory effect of this compound on insect gut and oviduct contractions has been extensively studied, providing a model system for understanding the mechanisms of peptide-mediated muscle control. frontiersin.org

Furthermore, this compound has been instrumental in elucidating the neuroendocrine control of metabolism. Studies have shown that it can stimulate the release of adipokinetic hormone (AKH) from the corpora cardiaca of locusts. frontiersin.org AKH is a crucial hormone for mobilizing energy reserves during flight, and the discovery of its regulation by a tachykinin-related peptide has provided a deeper understanding of the hierarchical control of energy homeostasis in insects.

The widespread distribution of locustatachykinin-like immunoreactive neurons throughout the insect brain and nervous system suggests its involvement in a broad range of neuromodulatory functions. nih.gov Research has indicated roles in sensory processing, motor control, and even the regulation of the insect immune response. The use of this compound in these studies continues to shed light on the complex and multifaceted roles of neuropeptides in invertebrate physiology.

Structure

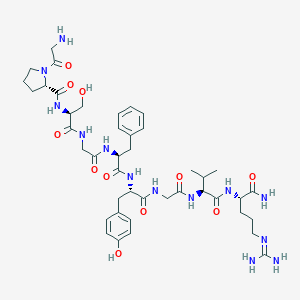

2D Structure

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHUTTNZGVKOKQ-LINCNNNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126985-97-5 | |

| Record name | Locustatachykinin I protein, Locusta migratoria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Genetic Foundations of Locustatachykinin I

Primary Structure Elucidation of Locustatachykinin I and Related Isoforms

The isolation and sequencing of this compound and its variants from the locust, Locusta migratoria, were pivotal in understanding the tachykinin family in invertebrates. nih.gov These myotropic peptides were identified from extracts of brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes. nih.govnih.gov The invertebrate tachykinin family is defined by a characteristic C-terminal amino acid sequence, -FXGXRamide, which is analogous to the vertebrate consensus sequence -FXGLMamide. nih.gov

This compound (LomTK-I) was one of the first two isoforms to be isolated and characterized. nih.gov Through gas phase sequence analysis, its primary structure was determined to be a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂. nih.govresearchgate.net This structure features a C-terminal arginine that is amidated. nih.govcore.ac.uk

| Property | Value |

|---|---|

| Amino Acid Sequence | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ nih.gov |

| Molecular Formula | C₄₃H₆₃N₁₃O₁₁ scilit.com |

| Molecular Weight | 938 Da scilit.com |

| Length | 9 amino acids core.ac.uk |

| C-Terminal Modification | Amidation core.ac.uk |

Further investigation of locust neural extracts led to the discovery of three additional isoforms: LomTK-II, LomTK-III, and LomTK-IV. nih.govnih.gov These peptides share significant sequence homology with LomTK-I, particularly in the C-terminal region, which is critical for biological activity. nih.govresearchgate.net

Locustatachykinin II (LomTK-II) was identified as a decapeptide with the sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂. nih.gov

Locustatachykinin III (LomTK-III) is also a decapeptide, with the primary structure Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂. nih.gov

Locustatachykinin IV (LomTK-IV) is a decapeptide with the sequence Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂. nih.gov

All four isoforms share the conserved C-terminal pentapeptide sequence Phe-X-Gly-Val-Arg-NH₂, where X is Tyr or His, fitting the broader FX₁GX₂Ramide consensus for invertebrate tachykinins. nih.govnovoprolabs.com

| Isoform | Amino Acid Sequence |

|---|---|

| LomTK-I | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ nih.gov |

| LomTK-II | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ nih.gov |

| LomTK-III | Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ nih.gov |

| LomTK-IV | Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂ nih.gov |

A defining structural feature of all four LomTK isoforms, and tachykinins in general, is the amidation of the C-terminal amino acid. core.ac.uknovoprolabs.com This post-translational modification, which converts the terminal carboxyl group into a carboxamide, is crucial for the biological activity of many neuropeptides. For tachykinins, C-terminal amidation is generally considered essential for proper receptor binding and agonist activity. tamu.edu The amide group may contribute to the peptide's stability against carboxypeptidases or induce a specific conformation necessary for effective interaction with its receptor. tamu.edu The presence of this modification across all identified LomTKs underscores its fundamental importance to their physiological function. nih.govresearchgate.net

Gene Expression and Transcriptional Regulation of this compound Precursors

The expression of locustatachykinins is confined to the nervous system. Immunocytochemical mapping in L. migratoria has revealed a widespread distribution of LomTK-like immunoreactive neurons. nih.gov Approximately 800 such neurons have been identified, with cell bodies located in the protocerebrum, deutocerebrum, tritocerebrum, optic lobes, and the frontal ganglion. nih.gov Their processes extend into most synaptic neuropils of the brain, indicating a significant role in neural signaling. nih.gov Radioimmunoassays confirm the presence of picomolar quantities of LomTK-like material within the central nervous system. youtube.com

While the specific transcriptional regulation of the locustatachykinin gene in L. migratoria is not fully detailed, studies in other insects provide relevant models. In Drosophila melanogaster, for instance, the transcription of tachykinin-related peptide genes can be regulated by the innate immune deficiency (IMD) pathway. youtube.com In general, neuropeptide gene expression is controlled by transcription factors that bind to regulatory sequences upstream of the gene, initiating or suppressing transcription in response to developmental, physiological, or environmental cues. wikipedia.org

Biosynthesis and Post-Translational Processing Pathways

Like most neuropeptides, locustatachykinins are synthesized as part of a larger, inactive precursor protein, a prepropeptide, which undergoes a series of post-translational modifications to yield the mature, active peptides. nih.gov The general pathway is as follows:

Transcription and Translation : The tachykinin gene is transcribed into mRNA, which is then translated on ribosomes into a prepropeptide.

Signal Peptide Cleavage : The N-terminal signal peptide, which directs the precursor to the secretory pathway, is cleaved off in the endoplasmic reticulum to form the propeptide. nih.gov

Proteolytic Cleavage : The propeptide is packaged into vesicles, where it is cleaved by prohormone convertases. These enzymes typically cut at specific sites marked by pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg). nih.gov

C-Terminal Amidation : The C-terminal glycine (B1666218) residue that follows the final arginine in the peptide sequence within the precursor serves as the donor for the amide group. This reaction is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

Bioinformatic analysis of an expressed sequence tag (EST) database from L. migratoria led to the annotation of a partial tachykinin precursor. nih.gov This precursor sequence contains a predicted signal peptide and encodes two copies of LomTK-IV, each flanked by predicted dibasic cleavage sites, confirming the general biosynthesis model. nih.govresearchgate.net The sequences for LomTK-I, -II, and -III were not present in this partial transcript, suggesting they are located on the yet-unsequenced 3' end of the gene or that a second tachykinin gene exists. nih.gov

Isoform Diversity and Functional Relevance of this compound Variants

The existence of multiple LomTK isoforms suggests a mechanism for functional diversification, allowing for nuanced regulation of physiological processes. The different isoforms are not distributed uniformly and their relative amounts can vary between different regions of the central nervous system. youtube.com For example, all four isoforms are found in roughly equimolar concentrations in extracts of the corpora cardiaca and brain. nih.gov

Functional assays have demonstrated that the isoforms possess different biological potencies. When tested for myostimulatory activity on the locust oviduct, LomTK-I, LomTK-II, and LomTK-III were found to be more efficacious than LomTK-IV. youtube.com Furthermore, LomTK-I and LomTK-II have been shown to induce the release of adipokinetic hormones (AKHs) from the corpora cardiaca in a dose-dependent manner, a process mediated by cyclic AMP. nih.gov This suggests that the different isoforms, potentially released under different circumstances, can fine-tune physiological responses such as muscle contraction and energy metabolism. nih.govyoutube.com

Locustatachykinin I Receptor Systems

Identification and Characterization of Tachykinin-Related Peptide Receptors (TRPRs)

Tachykinin-related peptides (TRPs) in invertebrates, including Locustatachykinin I, exert their effects by binding to specific Tachykinin-Related Peptide Receptors (TRPRs). nih.gov The identification of these receptors began with molecular studies that revealed their sequence similarity to mammalian tachykinin receptors. researchgate.netnih.gov Functional characterization has been achieved for several of these receptors, primarily from dipteran insect species. researchgate.netnih.govraolab.cn These invertebrate TRP receptors are expressed in the nervous system and, in some insects, in endocrine cells of the midgut. nih.gov Structurally, these receptors share highly conserved amino acid sequences with their mammalian counterparts, particularly in the transmembrane domains. bioone.org They also possess typical features of G protein-coupled receptors, such as sites for N-linked glycosylation, disulfide bridge formation, and phosphorylation. bioone.org

Tachykinin-Related Peptide Receptors (TRPRs) are members of the G protein-coupled receptor (GPCR) superfamily, the largest family of cell surface receptors in the human genome. researchgate.netnih.govaimspress.com GPCRs are characterized by their seven-transmembrane helical structure, which passes through the cell membrane seven times. aimspress.comwikipedia.org All known TRPRs are classified as Class A (Rhodopsin-like) GPCRs. researchgate.net This classification is based on sequence homology and functional similarities. wikipedia.org The activation of these receptors by ligands like this compound initiates a conformational change that triggers intracellular signaling cascades mediated by G proteins. nih.govaimspress.com

The first insect TRPRs were identified and cloned from the fruit fly, Drosophila melanogaster. raolab.cn Subsequent research has led to the molecular cloning and identification of several orthologs across different insect species. researchgate.netnih.govraolab.cn These receptors show a high degree of sequence conservation, suggesting they arose from a common ancestral gene through duplication. researchgate.net

Key examples of cloned and characterized insect tachykinin receptors include:

DTKR (Drosophila Tachykinin Receptor) : Also known as Takr99D or CG7887, this was the first insect GPCR identified to be sensitive to tachykinin-related peptides. raolab.cnpnas.org It was cloned from Drosophila melanogaster and shares about 40-48% amino acid identity with vertebrate tachykinin receptors in its transmembrane regions. raolab.cn Orthologs of DTKR have been identified in other insect species, including the cockroach Leucophaea maderae. raolab.cn

NKD (Neurokinin Receptor from Drosophila) : Also known as Takr86C or CG6515, this is the second tachykinin receptor identified in Drosophila. raolab.cnpnas.org NKD shares approximately 50% sequence identity with DTKR within their transmembrane regions. raolab.cn Interestingly, NKD was later identified as the bona fide receptor for a different group of neuropeptides called natalins. pnas.org

STKR (Tachykinin-related peptide receptor from Stomoxys calcitrans) : This receptor was cloned from the stable fly, Stomoxys calcitrans. researchgate.netnih.govraolab.cn STKR is highly similar to DTKR, sharing about 80% identity in their transmembrane regions. raolab.cn

| Receptor Name | Abbreviation | Original Species | Gene Name (Drosophila) | Key Characteristics |

|---|---|---|---|---|

| Drosophila Tachykinin Receptor | DTKR / DTRP | Drosophila melanogaster (Fruit Fly) | CG7887 / Takr99D | First insect TRPR cloned; shares 40-48% identity with vertebrate TK receptors. raolab.cn |

| Neurokinin Receptor from Drosophila | NKD | Drosophila melanogaster (Fruit Fly) | CG6515 / Takr86C | Shares ~50% identity with DTKR; later identified as the Natalisin receptor. raolab.cnpnas.org |

| Stable Fly Tachykinin Receptor | STKR | Stomoxys calcitrans (Stable Fly) | N/A | Highly similar to DTKR (~80% identity); activated by Locustatachykinins. raolab.cn |

Ligand-Receptor Binding and Affinity Studies

The interaction between a ligand like this compound and its receptor is characterized by binding affinity, which describes the strength of the interaction. wikipedia.org High-affinity binding means that a low concentration of the peptide is sufficient to occupy the receptor's binding site and elicit a physiological response. wikipedia.org

Studies on insect TRPRs have demonstrated specific binding characteristics. Functional expression of the STKR receptor in Drosophila S2 cells showed that insect tachykinins, such as Locusta tachykinin III, produced dose-dependent responses, indicating a specific and saturable binding process. nih.gov In contrast, vertebrate tachykinins did not elicit any effect, highlighting the receptor's selectivity for its endogenous insect ligands. nih.gov However, the binding of insect tachykinins can be inhibited by antagonists developed for mammalian tachykinin receptors, such as spantide, suggesting a similar conformation of the binding pocket. nih.govbioone.orgnih.gov

Studies on the Drosophila DTKR showed it was activated by all endogenous Drosophila tachykinins. nih.gov The receptor's ability to distinguish between different peptide isoforms, such as those containing a Glycine (B1666218) versus an Alanine in the C-terminal active core, appears to differ between receptor orthologs like STKR and DTKR, suggesting different mechanisms for ligand recognition. nih.gov In some cases, tachykinin receptors show a lack of prominent selective affinity for various endogenous ligand isoforms, with different peptides exhibiting nearly equivalent activity. bioone.org

Intracellular Signal Transduction Mechanisms Mediated by this compound

Upon binding of this compound to its GPCR, a signal is transduced across the cell membrane, activating intracellular second messenger systems. nih.gov This leads to a cascade of events that ultimately produces the physiological response. Research has shown that locustatachykinins can activate multiple signaling pathways, often in a manner similar to vertebrate tachykinins. nih.govbiologists.comnih.gov The primary pathways involved are the cyclic AMP (cAMP) pathway and the Phospholipase C (PLC) pathway. nih.govbiologists.com

The Phospholipase C (PLC) pathway is another major signal transduction cascade activated by tachykinin receptors. nih.govmdpi.com Activation of the receptor leads to the G protein-mediated activation of PLC. mdpi.comresearchgate.net PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. bioone.orgnih.gov

Phospholipase A2 Pathway Activation

The binding of this compound to its cognate G-protein coupled receptor (GPCR) can initiate a signaling cascade that involves the activation of Phospholipase A2 (PLA2), a key enzyme in cellular signaling and inflammatory responses. nih.govmdpi.com This pathway is a recognized, albeit less frequently studied, downstream effect of tachykinin receptor activation, complementing the more classical Phospholipase C and adenylyl cyclase pathways.

Activation of the PLA2 pathway begins when the ligand-bound tachykinin receptor interacts with and activates a specific class of G-proteins. This activation, in turn, stimulates PLA2. uni-koeln.de The primary function of activated PLA2 is to hydrolyze the ester bond at the sn-2 position of membrane phospholipids (B1166683). atlasgeneticsoncology.org This enzymatic action liberates arachidonic acid and a lysophospholipid, both of which can act as second messengers or be converted into other signaling molecules. nih.gov

The release of arachidonic acid is a critical step in this pathway, as it serves as the precursor for the synthesis of a diverse group of bioactive lipid mediators known as eicosanoids. atlasgeneticsoncology.org This includes prostaglandins (B1171923) and leukotrienes, which are potent modulators of various physiological processes. mdpi.com The production of arachidonic acid following tachykinin receptor stimulation is a documented event, underscoring the functional relevance of the PLA2 pathway in mediating the effects of this compound. nih.govkuleuven.be

The activation of the Phospholipase A2 pathway represents an important signaling mechanism for this compound, leading to the generation of lipid-derived second messengers that can influence a wide array of cellular functions.

Table 1: Key Components of the this compound-Induced Phospholipase A2 Pathway

| Component | Description | Role in Pathway |

| This compound | Neuropeptide ligand | Initiates the signaling cascade by binding to its receptor. |

| Tachykinin Receptor | G-protein coupled receptor | Transduces the extracellular signal across the cell membrane upon ligand binding. nih.gov |

| G-Protein | Heterotrimeric signal-transducing protein | Couples the activated receptor to the effector enzyme, Phospholipase A2. uni-koeln.de |

| Phospholipase A2 (PLA2) | Enzyme | Catalyzes the hydrolysis of phospholipids to release arachidonic acid. atlasgeneticsoncology.org |

| Arachidonic Acid | Polyunsaturated fatty acid | A key second messenger and precursor to eicosanoids. nih.gov |

| Eicosanoids (e.g., Prostaglandins) | Lipid signaling molecules | Mediate downstream physiological effects. mdpi.com |

Neuroanatomical Distribution and Cellular Localization

of Locustatachykinin I in the Central Nervous System (CNS)

This compound-like immunoreactivity is abundantly present within the central nervous system of insects, suggesting its significant role as a neurotransmitter or neuromodulator. nih.gov The distribution encompasses major brain regions and a variety of ganglia.

Brain Regions: Protocerebrum, Deutocerebrum, Tritocerebrum, Optic Lobes

Immunoreactive interneurons containing this compound-like peptides are extensively found in the brain. royalsocietypublishing.orgnih.gov In the locust Locusta migratoria, approximately 800 Locustatachykinin-like immunoreactive (LomTK-LI) neurons have been identified, with cell bodies in the protocerebrum, deutocerebrum, tritocerebrum, and optic lobes. nih.gov Similarly, in the blowfly Calliphora vomitoria, around 160 LomTK-LI neurons are present in the proto-, deuto-, and tritocerebrum. nih.gov In the cockroach Leucophaea maderae, a large number of LomTK-LI interneurons are also detected in these three main brain divisions. royalsocietypublishing.org The moth Heliothis virescens also exhibits LomTK-II immunoreactive cell bodies throughout the protocerebrum, deutocerebrum, and tritocerebrum. researchgate.net

The distribution within these regions is not uniform. For instance, in the moth Spodoptera litura, the localization of LomTK I-IR neuronal cell bodies becomes more confined to specific neuromeres of the protocerebrum and deutocerebrum in the adult stage compared to the larval stages. koreascience.kr

Ganglia: Subesophageal Ganglion, Thoracic Ganglia, Abdominal Ganglia, Frontal Ganglion, Hypocerebral Ganglion

This compound immunoreactivity is not limited to the brain but extends to various ganglia. The subesophageal ganglion shows the presence of LomTK-LI neurons in species like the blowfly, cockroach, and the moth Spodoptera litura. nih.govroyalsocietypublishing.orgkoreascience.kr

In the thoracic ganglia, the cockroach Leucophaea maderae has six LomTK-LI interneurons in each ganglion. royalsocietypublishing.org The fused thoracicoabdominal ganglion of the blowfly contains 46 LomTK-LI neurons. nih.gov Unfused abdominal ganglia in the cockroach each contain two interneurons, with additional cell bodies in the fused terminal ganglion. royalsocietypublishing.org

The frontal ganglion contains LomTK-LI cell bodies in both the locust and the cockroach. royalsocietypublishing.orgnih.gov Fibers displaying this immunoreactivity are observed in the frontal and hypocerebral ganglia of both species. royalsocietypublishing.orgnih.gov

Neuropil Innervation Patterns (e.g., Antennal Lobes, Central Body, Mushroom Bodies)

The processes of LomTK-LI neurons innervate most synaptic neuropils of the brain. nih.gov In the cockroach, these processes are found in the central body, protocerebral bridge, mushroom body calyces, antennal lobes, and optic lobe. royalsocietypublishing.org The blowfly shows immunoreactive processes in the superior and dorsomedian protocerebrum, optic tubercle, fan-shaped body, ventral bodies of the central complex, and all glomeruli of the antennal lobes. nih.gov However, no immunoreactivity was seen in the mushroom bodies or the optic lobes of the blowfly. nih.gov

In the locust, the central complex is innervated by at least 66 this compound/II-immunoreactive neurons, which include both tangential and columnar neurons. uni-regensburg.de These neurons result in immunostaining in the protocerebral bridge and various layers of the central body. uni-regensburg.de Furthermore, locustatachykinin-immunoreactive local interneurons, which also contain GABA, arborize throughout the antennal lobe of the desert locust, Schistocerca gregaria. nih.gov

Peripheral Distribution of this compound

Beyond the CNS, this compound-like peptides are found in key endocrine organs and throughout the gastrointestinal tract, indicating diverse physiological roles.

Endocrine Organs: Corpora Cardiaca (Glandular Lobe), Corpora Allata

The initial isolation of this compound and II was from extracts of brain-corpora cardiaca-corpora allata-subesophageal ganglion complexes in the locust. core.ac.uknih.gov In the cockroach, a few protocerebral neurons send LomTK-LI processes to the glandular lobe of the corpora cardiaca. royalsocietypublishing.org In the wax moth Galleria mellonella, LomTK I-immunoreactive cells in the pars intercerebralis of the brain have axons that lead to the corpus allatum. koreascience.kr This suggests that these neuropeptides are synthesized in the brain and then transported to and stored in the corpus allatum before being released into the hemolymph. koreascience.kr

Gastrointestinal Tract: Midgut Endocrine Cells, Foregut, Hindgut

This compound-like immunoreactivity is prominently found in the gastrointestinal tract of insects. psu.edu In several insect species, including the locust, blowfly, and cockroach, immunoreactive peptide is distributed in endocrine cells of the midgut. psu.edubiologists.com In the locust Locusta migratoria, these endocrine-like cells are distributed unequally, with a higher density in the posterior region of the midgut. nih.gov These cells are characterized by an elongated shape with an apical extension towards the midgut lumen. nih.gov The midgut of the cockroach also contains numerous LomTK-LI endocrine cells. royalsocietypublishing.org

The muscle layer of the cockroach midgut is innervated by LomTK-LI fibers originating from the stomatogastric system. royalsocietypublishing.org Furthermore, the frontal ganglion in the cockroach supplies LomTK-LI processes to the muscle layer of the pharynx. royalsocietypublishing.org The myotropic activity of locustatachykinins on the foregut and hindgut has also been noted. core.ac.uk

Other Peripheral Tissues (e.g., Oviduct, Malpighian Tubules, Salivary Gland)

This compound (Lom-TK-I) and its related peptides are not confined to the central nervous system; they are also found in several peripheral tissues where they exert significant physiological control.

Oviduct: this compound plays a notable role in the reproductive system of locusts. It has been shown to stimulate contractions of the locust oviduct, specifically the area anterior to the insertion of the ovarioles. frontiersin.orgnih.govresearchgate.net Research using a polyclonal antiserum against Lom-TK-I confirmed the presence of locustatachykinin-like immunoreactivity in the oviduct tissue itself. researchgate.netresearchgate.net However, this immunoreactivity was not detected in the oviductal nerves, suggesting that Lom-TK-I likely acts as a hormone or a local paracrine modulator on the oviduct muscle rather than as a classical neurotransmitter at this site. researchgate.net Quantitative analysis further supports a hormonal role, revealing only femtomolar amounts of Lom-TK-like material associated with the oviduct, in contrast to the picomolar concentrations found within the central nervous system. researchgate.net

Malpighian Tubules: The excretory system is another key target of this compound. The peptide is a potent secretagogue for the Malpighian tubules, the primary organs for urine production in insects. researchgate.netisyslab.info Lom-TK-I induces an immediate and sustained increase in fluid secretion when tested on isolated locust Malpighian tubules. researchgate.net Immunocytochemical studies have localized Lom-TK-like immunoreactivity to endocrine cells located in the six ampullae at the base of the Malpighian tubules. researchgate.netbioone.org This localization suggests that the peptide is released into the hemolymph to act hormonally on the tubules. researchgate.netbioone.org

Salivary Gland: In contrast to the oviduct and Malpighian tubules, there is currently no direct evidence demonstrating the presence or function of this compound in the salivary glands of locusts. While some myotropic peptides are known to innervate locust salivary glands, Lom-TK-I has not been specifically identified among them. nih.gov The regulation of salivation in locusts is attributed to other specific peptides, such as the Locusta migratoria salivary gland salivation-stimulating peptide (Lom-SG-SASP), which is not structurally related to the tachykinin family. nih.govnih.gov Furthermore, the tachykinins found in the salivary glands of other invertebrates, like mosquitoes and cephalopods, are structurally distinct from Lom-TK-I and typically function as exogenous toxins delivered to hosts or prey, rather than as endogenous modulators. researchgate.netnih.gov

| Tissue | Presence of Lom-TK-I | Observed Effect | Proposed Role |

|---|---|---|---|

| Oviduct | Immunoreactivity in oviduct tissue. researchgate.netresearchgate.net | Stimulates muscle contractions. frontiersin.orgnih.gov | Hormonal/Paracrine |

| Malpighian Tubules | Immunoreactivity in endocrine cells of the ampullae. researchgate.netbioone.org | Stimulates fluid secretion. researchgate.netisyslab.info | Hormonal |

| Salivary Gland | Not demonstrated. | Not applicable. | Not applicable. |

Co-localization Studies with Other Neuropeptides and Neurotransmitters

Co-localization, the presence of multiple signaling molecules within the same neuron, is a common feature that allows for complex and nuanced modulation of physiological processes. Studies in locusts have revealed that this compound is frequently co-localized with other neuropeptides and classical neurotransmitters, indicating its role as a cotransmitter in various neural circuits.

Co-localization with Neuropeptides:

Locusta Diuretic Hormone (Lom-DH): In the endocrine cells of the midgut ampullae, Lom-TK is co-localized with Lom-DH. researchgate.netbiologists.com This co-expression is functionally significant, as the two peptides act synergistically to stimulate fluid secretion in the Malpighian tubules. researchgate.net

FMRFamide-related peptides and Allatotropin: In the thoracic ganglia, sensory afferent fibers originating from the leg tarsi show co-localization of locustatachykinin, FMRFamide-like peptides, and an allatotropin-like peptide. nih.gov This suggests a complex modulation of sensory information processing.

Leucokinin and Substance P: Within the central complex of the brain, a set of 16 columnar neurons in the lower division of the central body demonstrates co-localized immunoreactivity for locustatachykinin, leucokinin, and substance P. nih.gov

Myoinhibitory Peptides (MIPs): Double-labeling experiments have shown that three distinct systems of MIP-immunostained columnar neurons within the locust central complex are also immunoreactive for locustatachykinin.

Co-localization with Neurotransmitters:

Octopamine: In the protocerebral bridge of the central complex, tangential neurons exhibit co-localization of immunoreactivity for both locustatachykinin and the biogenic amine octopamine. nih.govbiologists.com

Gamma-aminobutyric acid (GABA): A pair of tangential neurons in the lower division of the central body shows co-expression of locustatachykinin and the inhibitory neurotransmitter GABA. nih.govbiologists.com

Acetylcholine: While direct co-localization has not been definitively proven, it is suggested that in the sensory afferents where Lom-TK-I is present, it may be co-localized with acetylcholine, the presumed primary transmitter for these neurons. nih.gov

These instances of co-localization highlight the integral role of this compound in diverse neuronal networks, where it acts in concert with other signaling molecules to fine-tune motor control, sensory processing, and hormonal secretion. researchgate.netnih.govnih.gov

| Co-localized Substance | Substance Type | Location |

|---|---|---|

| Locusta Diuretic Hormone (Lom-DH) | Neuropeptide | Endocrine cells of midgut ampullae. researchgate.netbiologists.com |

| FMRFamide-related peptide | Neuropeptide | Sensory afferents in thoracic ganglia. nih.gov |

| Allatotropin-like peptide | Neuropeptide | Sensory afferents in thoracic ganglia. nih.gov |

| Leucokinin | Neuropeptide | Columnar neurons of the central body. nih.gov |

| Substance P | Neuropeptide | Columnar neurons of the central body. nih.gov |

| Myoinhibitory Peptides (MIPs) | Neuropeptide | Columnar neurons of the central complex. |

| Octopamine | Neurotransmitter | Tangential neurons of the protocerebral bridge. nih.govbiologists.com |

| Gamma-aminobutyric acid (GABA) | Neurotransmitter | Tangential neurons of the central body. nih.govbiologists.com |

| Acetylcholine | Neurotransmitter | Suggested in sensory afferents. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Allatotropin |

| FMRFamide |

| Gamma-aminobutyric acid (GABA) |

| Leucokinin |

| Locusta Diuretic Hormone (Lom-DH) |

| This compound (Lom-TK-I) |

| Locusta migratoria salivary gland salivation-stimulating peptide (Lom-SG-SASP) |

| Myoinhibitory Peptides (MIPs) |

| Octopamine |

Physiological Roles and Functional Modulation by Locustatachykinin I

Neurotransmission and Neuromodulation

Locustatachykinin I belongs to the tachykinin family of neuropeptides, which are recognized as ancient and functionally diverse signaling molecules in both vertebrates and invertebrates. nih.gov In the insect central nervous system (CNS), tachykinins like this compound typically function as local neuromodulators or co-transmitters, influencing a wide array of physiological processes. nih.gov Neuromodulators alter the properties of neurons and circuits, thereby shaping behavioral and physiological outputs in response to internal or external stimuli. frontiersin.org Unlike classical fast neurotransmitters that mediate direct excitation or inhibition, neuropeptides such as this compound often act through G-protein-coupled receptors to initiate slower, more prolonged changes in neuronal excitability and synaptic strength. frontiersin.org The widespread distribution of tachykinin-like immunoreactive neurons throughout the insect brain suggests their involvement in regulating numerous functions, from sensory processing to motor control and endocrine secretion. nih.govbohrium.com

Immunocytochemical studies have revealed the extensive distribution of this compound-like immunoreactive (LomTK-LI) neurons throughout the insect brain, indicating a broad sphere of influence. In the locust, Locusta migratoria, approximately 800 LomTK-LI neurons have been identified. bohrium.com The cell bodies of these neurons are distributed across the protocerebrum, deutocerebrum, tritocerebrum, optic lobes, and the frontal ganglion. bohrium.com Their processes innervate most of the major synaptic neuropils of the brain, including the central body and optic lobes, as well as the frontal and hypocerebral ganglia, suggesting a significant role in signal transfer and regulation within these critical processing centers. bohrium.com

Studies during the postembryonic development of the moth, Spodoptera litura, show dynamic changes in the number and location of these neurons. The number of LomTK I-immunoreactive neurons fluctuates, peaking in the fourth instar larval stage with about 92 neurons, decreasing during the pupal stage, and then increasing again to approximately 90 in the adult moth. This developmental plasticity in the tachykininergic system suggests that its roles are adapted to the changing physiological and behavioral needs of the insect at different life stages.

| Developmental Stage (Spodoptera litura) | Approximate Number of LomTK I-IR Neurons |

| First Instar Larva | 8 |

| Fourth Instar Larva | 92 |

| 5-day-old Pupa | 28 |

| 1-day-old Adult | 90 |

This table illustrates the fluctuation in the number of this compound-immunoreactive (LomTK I-IR) neurons during the development of the moth, Spodoptera litura.

Tachykinins play a modulatory role in the early stages of olfactory processing within the primary olfactory center of the insect brain, the antennal lobe. nih.govnih.gov In Drosophila, evidence points to a presynaptic inhibitory feedback mechanism where tachykinins modulate the transmission from olfactory receptor neurons (ORNs). nih.gov Local interneurons within the antennal lobe express Drosophila tachykinins (DTKs), and the corresponding tachykinin receptors are expressed on the presynaptic terminals of ORNs. nih.gov This arrangement allows for the peptidergic modulation of olfactory signals before they are relayed to higher brain centers. nih.gov This modulation may serve to adjust the dynamic range of sensitivity to odors, particularly at high concentrations. nih.gov While direct studies on this compound in locusts are specific, the conserved nature of tachykinin signaling across insects suggests a similar modulatory function in the locust olfactory system. nih.govcam.ac.uk The processing of olfactory information is subject to modulation by various inputs that can represent different physiological states, such as hunger or reproductive status. nih.govd-nb.info

Tachykinin signaling is implicated in the neural circuits that control locomotion and food-seeking behaviors. nih.gov In Drosophila, tachykinin (DTk) and its receptor (TkR86C) are essential for adapting locomotor activity in response to the nutritional state. nih.gov Specifically, a high-nutrient diet leads to a progressive extension of morning locomotor activity, a response that is dependent on intact DTk signaling. nih.gov The DTk-expressing neurons are functionally connected to specific clock neurons (posterior dorsal neuron 1s or DN1ps), which are known to integrate environmental cues to control daily activity rhythms. nih.gov This suggests that tachykinin signaling relays metabolic information to the central clock network to shape locomotor behavior. nih.gov The coordination of movement is fundamental for survival, enabling insects to perform essential activities like searching for food. mdpi.com Neuropeptides, acting as key modulators, integrate internal physiological states with external sensory inputs to regulate these behaviors. mdpi.com

Invertebrate tachykinins are involved in nociception, the sensory process that provides the signals that lead to pain. nih.gov This role is analogous to that of the vertebrate tachykinin, Substance P, which is a key mediator in pain signaling pathways. nih.govnih.gov Nociceptive stimulation triggers the release of tachykinins from primary sensory neuron terminals. nih.gov In Drosophila, tachykinin signaling has been identified as a component in the processing of noxious stimuli. nih.gov While direct evidence for this compound in locust nociception is specific, the conserved function of this peptide family across the animal kingdom strongly suggests its involvement in modulating responses to harmful or painful stimuli. nih.govnih.gov

Endocrine Regulation

Locustatachykinins are key players in the endocrine system of insects, particularly in regulating the release of other hormones. nih.gov This function is a prime example of the interplay between the nervous and endocrine systems, where neuropeptides act as signaling molecules to control hormonal glands.

A primary and well-documented role of this compound is the stimulation of Adipokinetic Hormone (AKH) release from the glandular cells of the corpora cardiaca (CC), the main neuroendocrine gland in insects. nih.govdntb.gov.ua AKHs are crucial for mobilizing energy reserves, especially lipids, to fuel energy-intensive activities like flight. taylorfrancis.com

Immunocytochemical studies have shown that axons containing this compound-like material make direct contact with the AKH-synthesizing glandular cells within the corpora cardiaca. nih.gov Electron microscopy confirms the presence of LomTK-immunoreactive axon terminals in close proximity to these cells. nih.gov

In vitro experiments using isolated corpora cardiaca have demonstrated that this compound directly induces the release of AKH in a dose-dependent manner. nih.govresearchgate.net This effect is mediated, at least in part, by the elevation of cyclic AMP (cAMP) levels within the glandular cells following stimulation with Locustatachykinin. researchgate.net This established a clear link between the presence of a specific neuropeptide in the nerve fibers innervating the gland and its ability to trigger hormone secretion. nih.gov

| Peptide | Effect on AKH Release | Second Messenger Involvement |

| This compound | Induces release in a dose-dependent manner nih.gov | Elevates cyclic AMP (cAMP) researchgate.net |

| Locustatachykinin II | Induces release in a dose-dependent manner researchgate.net | Elevates cyclic AMP (cAMP) researchgate.net |

This table summarizes the demonstrated effects of Locustatachykinins on the release of Adipokinetic Hormone (AKH) from the locust corpora cardiaca.

Juvenile Hormone (JH) Release from Corpora Allata

The corpora allata are endocrine glands responsible for the biosynthesis and release of juvenile hormone (JH), which regulates various aspects of insect development and reproduction wikipedia.org. The regulation of JH synthesis is under neural control from the brain nih.gov. While Locustatachykinins have been isolated from extracts of brain-corpora cardiaca-corpora allata complexes, there is currently no direct scientific evidence to suggest that this compound is involved in the regulation of juvenile hormone release from the corpora allata core.ac.uk. The control of JH biosynthesis is attributed to other neural inputs and allatostatic or allatotropic factors nih.gov.

Control of Insulin-Producing Cell (IPC) Activity

Insulin-producing cells (IPCs) in insects are crucial for the regulation of metabolism, growth, and lifespan. The activity of these cells is modulated by a variety of neuropeptides and neurotransmitters. In insects, brain insulin-producing cells are known to express receptors for tachykinin-related peptides. This indicates that tachykinins, as a class of peptides, are involved in the control of IPC activity and, consequently, insulin-like peptide release. While specific studies focusing solely on the direct effect of this compound on the IPCs of Locusta migratoria are not detailed in the available literature, the established role of tachykinin-related peptides in regulating IPCs in other insect species suggests a likely conserved function.

Osmoregulation and Diuresis

This compound plays a significant role in osmoregulation by acting as a diuretic hormone. It is involved in the control of water and ion balance, a critical physiological process for terrestrial insects.

Stimulation of Fluid Secretion in Malpighian Tubules

The primary function of this compound in osmoregulation is the potent stimulation of fluid secretion in the Malpighian tubules, the main excretory organs in insects nih.gov. The application of Lom-TK I to isolated Malpighian tubules results in an immediate and sustained increase in the rate of fluid secretion nih.gov. This diuretic action is crucial for the rapid elimination of excess water and solutes from the hemolymph.

Furthermore, this compound exhibits a synergistic interaction with another diuretic peptide, Locusta diuretic hormone (Lom-DH) nih.gov. When these two peptides are applied together, the resulting stimulation of fluid secretion is greater than the sum of their individual effects nih.gov. This synergism allows for a more robust and rapid diuretic response. The co-localization of Locustatachykinins and Lom-DH in endocrine cells of the midgut suggests that they may be co-released to act in concert on the Malpighian tubules nih.gov.

Table 2: Diuretic Effect of this compound on Malpighian Tubule Fluid Secretion

| Treatment | Fluid Secretion Rate (nl/min) |

|---|---|

| Control (Saline) | Baseline |

| This compound (Lom-TK I) | Significantly increased |

| Locusta Diuretic Hormone (Lom-DH) | Increased |

| Lom-TK I + Lom-DH | Synergistically increased (greater than the sum of individual effects) |

This table illustrates the qualitative effects of this compound and its synergism with Locusta Diuretic Hormone on fluid secretion rates.

Synergistic Actions with Diuretic Hormones (e.g., Lom-DH)

This compound (Lom-TK I) exhibits a significant synergistic relationship with the Locusta diuretic hormone (Lom-DH), enhancing the rate of fluid secretion in the Malpighian tubules of the locust, Locusta migratoria. This potentiation of the diuretic effect is a crucial aspect of the insect's ability to regulate its water balance. Research has demonstrated that when applied together, Lom-TK I and Lom-DH stimulate fluid secretion to a level that is greater than the sum of the effects of each peptide applied individually core.ac.uk.

This synergistic action is further supported by the co-localization of these two peptides within the same endocrine cells located in the ampullae of the midgut. This anatomical arrangement suggests a coordinated release mechanism, whereby both Lom-TK I and Lom-DH are secreted simultaneously into the hemolymph to act on the Malpighian tubules core.ac.uk. The combined action of these hormones allows for a rapid and amplified response, which is essential for efficient osmoregulation.

Visceral Muscle Contraction and Myomodulation

This compound is a potent myotropic peptide, exerting stimulatory effects on a variety of visceral muscles in insects. Its actions are analogous to the smooth muscle-contracting properties of tachykinins in vertebrates.

Oviduct Contractions

In Locusta migratoria, this compound has been shown to stimulate contractions of the oviduct. This myotropic effect is dose-dependent, with a threshold concentration for stimulating spontaneous contractions being greater than 3.7 ± 0.5 x 10⁻⁸ M researchgate.net. The ability of Lom-TK I to induce contractions in the reproductive tract suggests its involvement in the physiological processes of egg transport and oviposition.

Hindgut Myostimulation

The myostimulatory effect of this compound on the hindgut is species-specific. In the cockroach, Leucophaea maderae, synthetic Lom-TK I elicits an increase in the spontaneous contractions of the hindgut at a very low threshold concentration of 2.7 ± 0.48 x 10⁻⁹ M researchgate.net. Interestingly, under the same experimental conditions, this compound has been observed to have no effect on the contraction of the hindgut in Locusta migratoria researchgate.net. This highlights a significant difference in the physiological response to this peptide between these two insect species.

Foregut and Midgut Contractility

This compound demonstrates a clear stimulatory action on the foregut and midgut musculature of Locusta migratoria. It causes an increase in the frequency and/or amplitude of spontaneous contractions of the foregut at a threshold concentration of 5.5 ± 0.6 x 10⁻⁹ M researchgate.net. Furthermore, studies on ring-type muscle preparations from the midgut have shown that this compound, along with its isoforms, stimulates the contraction of the circular muscles in a dose-dependent manner kuleuven.be. This activity in the anterior parts of the digestive tract points to a role for Lom-TK I in the regulation of food transport and processing.

Myomodulatory Actions on Extensor Tibia Muscle

Beyond its effects on visceral muscles, Locustatachykinins have been reported to have myomodulatory actions on skeletal muscle. In the locust, these peptides can influence the performance of the extensor tibia muscle in the hindleg. The reported effects include an increase in the amplitude of the muscle twitch and an increase in the rate of relaxation of the twitch tension. This suggests a role for Locustatachykinins in modulating the power and efficiency of skeletal muscle contractions, which could be important for behaviors such as jumping and kicking.

Interactive Data Tables

Table 1: Threshold Concentrations of this compound for Visceral Muscle Contraction

| Muscle Tissue | Species | Threshold Concentration (M) |

| Oviduct | Locusta migratoria | > 3.7 ± 0.5 x 10⁻⁸ |

| Hindgut | Leucophaea maderae | 2.7 ± 0.48 x 10⁻⁹ |

| Hindgut | Locusta migratoria | No effect |

| Foregut | Locusta migratoria | 5.5 ± 0.6 x 10⁻⁹ |

Immune System Modulation

Tachykinin-related peptides (TRPs), the invertebrate counterparts to vertebrate tachykinins, are recognized as significant modulators of the insect immune system, highlighting a conserved role for these neuropeptides in neuro-immune communication. biorxiv.orgresearchgate.net Research indicates that TRPs can influence both cellular and humoral immune responses. biorxiv.org The expression of genes for TRP precursors and their receptors can be altered following an immune challenge, and conversely, TRPs can modulate the expression of immune-related genes, including those for antimicrobial peptides. nih.govbiorxiv.org

Locustatachykinin and other insect TRPs play a direct role in modulating cellular immunity by acting on hemocytes, the primary immune cells in insects. nih.gov Studies in the mealworm beetle, Tenebrio molitor, using a native TRP (Tenmo-TRP-7), have provided specific insights into these effects. Administration of this peptide resulted in a notable increase in the total number of circulating hemocytes. nih.govresearchgate.net Concurrently, it led to a dose- and time-dependent decrease in the number of hemocytes actively participating in phagocytosis. nih.govresearchgate.net Furthermore, the peptide was shown to alter the adhesion ability of hemocytes. nih.gov These findings are supported by the confirmation that hemocytes express receptors for TRPs, providing a direct mechanism for these neuropeptides to influence hemocyte activity. nih.govresearchgate.net

The table below summarizes the observed effects of a tachykinin-related peptide on key cellular immune parameters in Tenebrio molitor. nih.govresearchgate.net

| Immune Parameter | Observed Effect of Tachykinin-Related Peptide |

| Total Hemocyte Count | Increased |

| Phagocytic Hemocytes | Decreased |

| Hemocyte Adhesion | Altered / Decreased |

While direct antimicrobial studies on this compound are limited, research on other tachykinin-family peptides from invertebrates demonstrates their potential to exhibit direct anti-pathogen activity. For instance, two tachykinin-related peptides (TRP1-TINF and TRP2-TINF) isolated from the hemolymph of the insect Triatoma infestans have shown antimicrobial effects. scienceopen.com TRP1-TINF was found to be active against Micrococcus luteus, while TRP2-TINF showed major activity against Pseudomonas aeruginosa and Escherichia coli. scienceopen.com These findings establish that peptides within the broader tachykinin superfamily in insects can possess direct antimicrobial properties, a function often associated with classic antimicrobial peptides (AMPs). scienceopen.com This dual role as both a neuromodulator and an antimicrobial agent highlights the functional versatility of this peptide family. scienceopen.com

The immunomodulatory actions of locustatachykinin and related TRPs are part of a complex network of neuro-hormonal regulation. The interaction between the neuroendocrine and immune systems is bidirectional; immune activation can lead to the downregulation of TRP and TRP receptor genes in the nervous system and immune cells. researchgate.netbiorxiv.org Conversely, TRPs can influence the humoral response by modulating the expression of genes that encode other immune-active peptides, such as antimicrobial peptides (AMPs). biorxiv.org The downregulation of a putative serine proteinase gene, which is a mediator of multiple immune processes including AMP induction, has been observed following TRP treatment in Tenebrio molitor. nih.gov This suggests that tachykinins can act upstream to regulate the cascades that lead to the production of other effector molecules in the immune response. nih.gov

Metabolic Regulation

Tachykinins are crucial regulators of physiological homeostasis in insects, with significant roles in metabolism. biorxiv.org In Drosophila, tachykinins produced by endocrine cells in the gut are key players in controlling intestinal lipid metabolism and, consequently, systemic energy balance. nih.gov This function is distinct from the roles of tachykinins produced in the brain, which primarily regulate behavior. nih.gov

Locustatachykinin and its orthologs in other insects act as negative regulators of fat storage. nih.gov Research in Drosophila melanogaster has shown that gut-derived tachykinins repress the synthesis of lipids (lipogenesis) in the enterocytes of the midgut. nih.gov This regulation is mediated through a specific G-protein coupled receptor (TKR99D) and the Protein Kinase A (PKA) signaling pathway. nih.gov

A key mechanism of this regulation involves the suppression of the Sterol Regulatory Element-Binding Protein (SREBP), a critical transcription factor for lipogenic genes like Fatty Acid Synthase. nih.gov When the tachykinin signaling pathway is disrupted (e.g., through knockdown of the peptide or its receptor), there is a marked increase in intestinal lipid production, elevated levels of circulating triglycerides in the hemolymph, and greater triglyceride storage in the fat body, the main lipid storage organ in insects. nih.gov

The following table details the metabolic consequences of tachykinin (TK) knockdown in Drosophila, demonstrating its role in lipid homeostasis. nih.gov

| Parameter | Effect of Tachykinin (TK) Knockdown |

| Intestinal Lipid Production | Increased |

| Hemolymph Triglyceride (TG) Level | Increased |

| Systemic Triglyceride (TG) Storage | Increased |

| SREBP-induced Lipogenesis | Increased / De-repressed |

This compound is directly involved in the control of major energy metabolism pathways by influencing the release of Adipokinetic Hormone (AKH). nih.gov AKH is a primary metabolic hormone in insects, functionally similar to glucagon in vertebrates, which mobilizes stored energy reserves (lipids and carbohydrates) from the fat body to fuel energy-intensive activities like flight. nih.govnih.gov

Enzymatic Degradation and Inactivation Pathways

Identification of Locustatachykinin I Degrading Enzymes

The inactivation of Lom-TK-I is accomplished by a suite of peptidases, with the specific enzymes varying across different insect species. nih.gov The primary enzymes identified in the degradation of Lom-TK-I include Neprilysin (NEP)-like enzymes, Angiotensin Converting Enzyme (ACE), Dipeptidyl Peptidase IV (DPP IV), and deamidases. nih.govnih.gov

Neprilysin, a type of metalloendopeptidase, plays a significant role in the inactivation of tachykinins in both mammals and insects, suggesting an evolutionarily conserved function. nih.gov In the locust, Locusta migratoria, a Neprilysin (NEP)-like activity is the predominant enzyme responsible for degrading Lom-TK-I in brain membranes. nih.gov This has also been observed in other insects like Drosophila melanogaster. nih.govnih.gov Studies have shown that recombinant human neprilysin can rapidly degrade Lom-TK-I, highlighting the conserved nature of this enzymatic action. biologists.com The NEP-like activity is inhibited by phosphoramidon (B1677721) and thiorphan. nih.govresearchgate.net In Drosophila, at least two neprilysin genes, Nep2 and Nep4, encode active proteases that can cleave Lom-TK-I. nih.gov

Angiotensin Converting Enzyme (ACE), a dipeptidyl carboxypeptidase, is another key enzyme in the metabolism of Lom-TK-I. nih.govuniprot.org In the cockroach, Leucophaea maderae, ACE is the major peptidase in brain membranes that degrades Lom-TK-I. nih.gov Similarly, ACE is a significant membrane peptidase in the brain of the moth Lacanobia oleracea. nih.gov The involvement of ACE in the degradation of Lom-TK-I has also been demonstrated in Locusta migratoria and the housefly. dntb.gov.uaplos.org Recombinant ACE from Drosophila melanogaster has been shown to rapidly hydrolyze tachykinin-related peptides. nih.gov

Deamidation, the removal of the C-terminal amide group, is another pathway for inactivating Lom-TK-I. In the moth Lacanobia oleracea, Lom-TK-I is a substrate for a deamidase that converts it to its inactive free acid form. nih.govmedchemexpress.com However, this deamidase was not found to be an integral membrane protein, suggesting it might be a lysosomal contaminant rather than a primary synaptic inactivation enzyme. nih.gov

Cleavage Sites and Impact on Biological Activity

The specific cleavage sites of these enzymes on the Lom-TK-I sequence (GPSGFYGVR-NH₂) are critical as they determine the resulting fragments and the termination of biological activity. nih.gov

Neprilysin (NEP) cleaves the Gly-Phe peptide bond in Lom-TK-I. nih.govebi.ac.uk

Angiotensin Converting Enzyme (ACE) cleaves the Gly-Val peptide bond. nih.gov

Cleavage at these sites is highly effective at terminating the peptide's signal because the C-terminal region of tachykinins is essential for their biological activity. nih.gov The resulting fragments are rendered inactive.

Comparative Analysis of Degradation Pathways across Insect Species

The complement of neuropeptide-degrading enzymes varies significantly among different insect orders, indicating diverse strategies for regulating tachykinin signaling. nih.gov

A comparative study using Lom-TK-I as a substrate in neuronal membranes from four different insect species revealed these differences:

| Insect Species | Major Degrading Enzyme(s) | Minor Degrading Enzyme(s) |

| Locusta migratoria (Locust) | Neprilysin (NEP)-like activity | Dipeptidyl Peptidase IV (DPP IV) |

| Leucophaea maderae (Cockroach) | Angiotensin Converting Enzyme (ACE) | Neprilysin (NEP)-like activity, DPP IV |

| Drosophila melanogaster (Fruit fly) | Two NEP-like enzymes | DPP IV |

| Lacanobia oleracea (Moth) | Angiotensin Converting Enzyme (ACE), Deamidase | Dipeptidyl Peptidase IV (DPP IV) |

Data sourced from Isaac et al., 2002. nih.gov

This variation highlights that while the tachykinin signaling system is ancient and conserved, the mechanisms for its inactivation have evolved differently across insect lineages. In Locusta migratoria, NEP is the primary inactivating enzyme for Lom-TK-I, whereas in Leucophaea maderae and Lacanobia oleracea, ACE plays the more dominant role. nih.gov Drosophila melanogaster appears to utilize multiple NEP-like enzymes for this function. nih.gov The deamidase activity has so far only been significantly noted in Lacanobia oleracea. nih.gov

Comparative Endocrinology and Evolutionary Significance

Homology and Structural Conservation with Vertebrate Tachykinins

Locustatachykinin I, a neuropeptide isolated from the locust Locusta migratoria, exhibits significant structural similarities to the tachykinin family of peptides found in vertebrates. nih.govrndsystems.comtocris.commedchemexpress.com This homology suggests a shared evolutionary origin and points to the ancient nature of the tachykinin signaling system. nih.govresearchgate.net

The amino acid sequence of this compound shares a higher degree of identity with tachykinins from fish and amphibians than with those from mammals. nih.govcore.ac.uk Specifically, the sequence homology can be as high as 45% with fish and amphibian tachykinins, while it is lower with mammalian tachykinins. nih.govresearchgate.netcore.ac.ukresearchgate.net For instance, three of the nine amino acids in this compound (residues Pro², Phe⁶, and Gly⁸) are identical to those at positions 4, 7, and 9 of the mammalian tachykinin, Substance P, representing a 33% identity. core.ac.uk This closer relationship with non-mammalian vertebrate tachykinins suggests that the insect tachykinins represent a branch of this ancient peptide superfamily that has been conserved through evolution. core.ac.uk

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid |

|---|---|

| 1 | Glycine (B1666218) (Gly) |

| 2 | Proline (Pro) |

| 3 | Serine (Ser) |

| 4 | Glycine (Gly) |

| 5 | Phenylalanine (Phe) |

| 6 | Tyrosine (Tyr) |

| 7 | Glycine (Gly) |

| 8 | Valine (Val) |

| 9 | Arginine (Arg) |

Source: nih.gov

A key feature linking this compound to the broader tachykinin family is the presence of a conserved C-terminal motif, which is crucial for biological activity. core.ac.ukraolab.cn While vertebrate tachykinins typically possess the C-terminal sequence -Phe-X-Gly-Leu-Met-NH₂, where X is a variable amino acid, invertebrate tachykinin-related peptides, including this compound, have a characteristic C-terminal consensus sequence of -Phe-X-Gly-Y-Arg-NH₂. researchgate.netraolab.cnbioone.org In this compound, this motif is represented by -Phe-Tyr-Gly-Val-Arg-NH₂. bioone.org The phenylalanine (Phe) and glycine (Gly) residues within this motif are highly conserved across both vertebrate and invertebrate tachykinins, highlighting their fundamental role in receptor binding and activation. core.ac.ukraolab.cn The C-terminal amidation is another critical feature shared by all members of the tachykinin family. core.ac.uk

Evolutionary History of the Tachykinin Peptide Family

The tachykinin family of peptides is an ancient and widespread group of signaling molecules found throughout the animal kingdom. researchgate.netnih.gov The structural and functional similarities between insect tachykinins like this compound and vertebrate tachykinins provide strong evidence for a long evolutionary history. nih.govresearchgate.net It is believed that the tachykinin signaling system emerged before the evolutionary split between protostomes (including insects) and deuterostomes (including vertebrates). nih.gov

The genes encoding tachykinins are thought to have arisen from a common ancestral gene. prospecbio.com In vertebrates, this has led to the evolution of multiple tachykinin genes (e.g., Tac1, Tac3, Tac4) through processes of gene duplication. nih.govnih.gov Invertebrate tachykinin-related peptides, such as the locustatachykinins, represent a distinct branch of this superfamily. core.ac.uk The presence of a C-terminal Val-Arg-NH₂ in locustatachykinins, a feature not found in vertebrate or molluscan tachykinins, further supports the idea that they are part of a separate but related evolutionary lineage. core.ac.uk The conservation of both the peptide structure and their roles as brain and gut peptides across diverse animal phyla underscores their fundamental physiological importance throughout evolution. researchgate.netnih.gov

Cross-Species Bioactivity and Receptor Activation

This compound has demonstrated biological activity in a variety of species, highlighting the conserved nature of tachykinin signaling across different invertebrate groups. For instance, this compound is known to stimulate visceral muscle contractions in the hindgut of the cockroach Leucophaea maderae. researchgate.netresearchgate.net

Studies have also explored the activity of locustatachykinins on the receptors of other invertebrates. In the crab Cancer borealis, tachykinin-related peptides are involved in the modulation of the stomatogastric nervous system. biologists.comnih.gov While direct studies of this compound on Cancer borealis receptors are not detailed, the general conservation of tachykinin function suggests potential for cross-reactivity. Similarly, in the blowfly Calliphora vomitoria, tachykinin-like immunoreactivity has been detected in the central nervous system and intestine, and these native peptides share similarities with locustatachykinins. researchgate.netresearchgate.net An antiserum raised against this compound recognized the callitachykinins from Calliphora vomitoria, indicating structural similarity. researchgate.net This cross-reactivity suggests that the receptors in these different insect species can recognize and be activated by related tachykinin peptides.

Functional Divergence and Conservation across Invertebrate Lineages

The tachykinin peptide family in invertebrates exhibits both functional conservation and divergence. raolab.cnresearchgate.net A primary conserved function across many invertebrate species, including insects, is the regulation of visceral muscle contractility, particularly in the gut. raolab.cnresearchgate.net this compound, for example, has myotropic activity on the foregut and oviduct of the locust Locusta migratoria and the hindgut of the cockroach Leucophaea maderae. core.ac.ukresearchgate.net This role as a brain/gut peptide is a conserved feature also seen in vertebrates. researchgate.net

However, there is also evidence of functional divergence. While most invertebrate tachykinin-related peptides possess the C-terminal -FX₁GX₂R-NH₂ motif, some exceptions exist. raolab.cn For example, sialokinins from the mosquito Aedes aegypti have a vertebrate-type C-terminal motif, which is hypothesized to be an adaptation for acting on their vertebrate hosts. raolab.cn Furthermore, the specific physiological roles of tachykinins can vary between different invertebrate lineages. In crustaceans, tachykinins are important neuromodulators in motor circuits, such as the stomatogastric ganglion. nih.gov In the fruit fly Drosophila melanogaster, tachykinins are implicated in a wide range of functions, including aggression, metabolic stress, and hormone release. nih.govsdbonline.org This suggests that while the core structure and general function as neuromodulators are conserved, the specific biological roles of tachykinins have diversified to meet the unique physiological needs of different invertebrate groups.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | Lom-TK I |

| Locustatachykinin II | Lom-TK II |

| Neurokinin A | NKA |

| Neurokinin B | NKB |

| Substance P | SP |

| Eledoisin | |

| Physalaemin | |

| Sialokinin I | |

| Sialokinin II | |

| Callitachykinin I | |

| Callitachykinin II | |

| Endokinins | |

| Hemokinins | |

| Stomoxys calcitrans Tachykinin | Stc-TK |

| Anodonta cygnea Tachykinin | |

| Urechis unicinctus Tachykinin | Uru-TK |

| Periplaneta americana Tachykinin-related peptides | |

| Leucophaea maderae Tachykinin-related peptides | LemTKRP |

| Cancer borealis Tachykinin-related peptide Ia | CabTRP Ia |

| Calliphora vomitoria Tachykinins | Cav-TKs |

| Culex salinarius Tachykinins | Cus-TKs |

| Penaeus vannamei Tachykinin | Pev-tachykinin |

| Schistocerca gregaria Tachykinins | |

| Apis mellifera Tachykinins |

Advanced Research Methodologies for Locustatachykinin I Studies

Peptide Isolation and Purification Techniques

The initial discovery and characterization of Locustatachykinin I from the locust, Locusta migratoria, relied on a systematic process of peptide isolation and purification from extracts of brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes. core.ac.uk High-Performance Liquid Chromatography (HPLC) was the central technique in this process, allowing for the separation of the peptide from a complex mixture of biological molecules. core.ac.uk

The purification protocol involved a multi-step HPLC approach to achieve a high degree of purity. An initial separation was often performed on a C18 reversed-phase column, followed by subsequent purification steps using different columns to separate peptides with similar properties. core.ac.uk For the isolation of Lom-TK-I and its related isoform Lom-TK-II, researchers utilized a sequence of different HPLC columns to resolve the active fractions. core.ac.uk The biological activity of the fractions was monitored at each stage using a bioassay, such as the cockroach hindgut contraction assay, ensuring that the myotropic components were carried through the purification process. core.ac.uk This combination of chromatographic separation and bioassay-guided fractionation ultimately led to the isolation of approximately 1.9 µg of Lom-TK-I from 9,000 locust brain complexes. core.ac.uk

Table 1: Example Multi-Step HPLC Purification Scheme for Locustatachykinins

| Purification Step | HPLC Column Type | Mobile Phase/Gradient | Active Fraction Elution Time |

|---|---|---|---|

| Step 1 | Microsorb C18 | Acetonitrile/Water with TFA | 44-48 min |

| Step 2 | Supelcosil-DB C8 | Acetonitrile/Water with TFA | ~25 min |

| Step 3 (Final) | Waters-I-125 Protein | Acetonitrile/Water with TFA | ~48 min |

Data derived from the purification process described for Locustatachykinins. core.ac.uk

Immunological Assays

Immunological assays have been indispensable for detecting, quantifying, and localizing this compound in various tissues. These methods leverage the high specificity of antibodies generated against the Lom-TK-I peptide.

Radioimmunoassay (RIA): A highly sensitive RIA was developed using a polyclonal antiserum raised against synthetic Lom-TK-I. This assay allows for the precise quantification of Lom-TK-like immunoreactivity in tissue extracts, with detection limits in the picomolar range. The RIA has been used to determine the concentration of locustatachykinins in different parts of the central nervous system (CNS) and the midgut of insects.

Enzyme-Linked Immunosorbent Assay (ELISA): While less commonly cited in the foundational research for Lom-TK-I compared to RIA, ELISA represents a standard immunological method for peptide quantification. This technique uses an enzyme-linked antibody to generate a colorimetric or fluorescent signal proportional to the amount of peptide present.

Immunocytochemistry (ICC): This technique has been crucial for mapping the distribution of Lom-TK-I within the insect nervous system and gut. Using antibodies specific to Lom-TK-I, researchers have identified immunoreactive neurons, nerve fibers, and endocrine-like cells. For example, ICC studies revealed Lom-TK-like immunoreactivity in cells of the pars intercerebralis of the grasshopper midbrain and in endocrine-like cells of the locust midgut. nih.gov This has provided anatomical evidence for the peptide's sites of synthesis and potential release, suggesting its roles in neurotransmission and neuromodulation.

In Vitro Bioassays for Physiological Activity

To understand the functional roles of this compound, various in vitro bioassays have been developed. These assays measure the physiological response of isolated tissues or cells to the application of the peptide.

Muscle Contraction Assays: The myotropic (muscle-contracting) activity of Lom-TK-I is one of its most well-characterized functions. A common bioassay involves monitoring the changes in frequency or amplitude of spontaneous contractions of an isolated insect visceral muscle, such as the hindgut of the cockroach Leucophaea maderae or the foregut and oviduct of Locusta migratoria. core.ac.uk Synthetic Lom-TK-I has been shown to stimulate these muscles in a dose-dependent manner. core.ac.uk

Fluid Secretion Assays: Lom-TK-I has been identified as a diuretic hormone in locusts. Its effect on fluid secretion is measured using isolated Malpighian tubules. The application of Lom-TK-I to these tubules causes a potent and immediate stimulation of primary urine production.

cAMP/Ca2+ Measurement: The intracellular signaling pathways activated by Lom-TK-I are investigated by measuring second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+). Studies on related tachykinins in insects suggest that their receptors are G-protein coupled and that their activation can lead to changes in intracellular second messenger concentrations, which can be monitored using fluorescent dyes or other sensitive assays.

Table 2: Threshold Concentrations of Synthetic this compound in Myotropic Bioassays

| Tissue Preparation | Species | Threshold Concentration (M) |

|---|---|---|

| Hindgut (Proctodeum) | Leucophaea maderae (Cockroach) | 2.7 x 10⁻⁹ |

| Foregut | Locusta migratoria (Locust) | 5.5 x 10⁻⁹ |

| Oviduct | Locusta migratoria (Locust) | 3.7 x 10⁻⁸ |

Data represents the concentration required to elicit a minimal detectable increase in muscle contraction. core.ac.uk

Molecular Cloning and Gene Expression Analysis

Understanding the genetic basis of this compound production involves molecular techniques to isolate and analyze the gene encoding its precursor protein.

cDNA Isolation: The process begins with the extraction of messenger RNA (mRNA) from tissues known to produce the peptide, such as the brain. This mRNA is then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA). A cDNA library can then be screened with probes designed based on the amino acid sequence of the peptide to isolate the specific clone containing the locustatachykinin gene. This approach has been successfully used to isolate the cDNAs for other neuropeptide precursors in Locusta migratoria. nih.gov

Polymerase Chain Reaction (PCR): PCR and its variants, such as Reverse Transcription PCR (RT-PCR), are used to amplify the locustatachykinin gene from cDNA for sequencing and expression analysis. Quantitative PCR (qPCR) can be employed to measure the relative abundance of the gene's transcript in different tissues or under various physiological conditions, providing insights into the regulation of its expression.